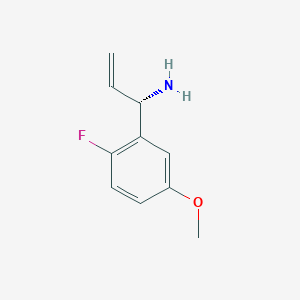

(1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine

Description

Stereochemical Considerations and Absolute Configuration Analysis

The absolute configuration of (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine is defined by the S stereocenter at the C1 position, as indicated by its CAS registry number (1529438-61-6). This configuration arises from the spatial arrangement of the 2-fluoro-5-methoxyphenyl group, the prop-2-enylamine chain, and the hydrogen atom around the chiral center. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming this configuration. For instance, through-space spin–spin coupling (TS-coupling) between fluorine and adjacent protons or carbons, as observed in structurally analogous 2′-fluoro-substituted acetophenones, provides critical insights into conformational preferences that stabilize the S enantiomer.

In such systems, the s-trans conformation dominates due to repulsive dipole interactions between the fluorine atom and oxygen-containing groups. This preference minimizes electronic repulsion, aligning with density functional theory (DFT) calculations that predict greater stability for the s-trans form. The 1S configuration likely adopts a similar conformation, where the fluorine atom occupies a position distal to the amine group, reducing steric and electronic clashes. X-ray crystallography of related fluorinated compounds further supports this spatial arrangement, showing coplanarity between aromatic rings and substituents to optimize van der Waals interactions.

Molecular Geometry and Conformational Dynamics

The molecular geometry of (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine is characterized by a rigid aromatic core and a flexible prop-2-enylamine side chain. Key bond lengths and angles derive from crystallographic data of analogous structures. For example, in 2′-fluoroacetophenones, the C–F bond length measures approximately 1.35 Å, while the C–O bond in the methoxy group spans 1.43 Å. These values suggest moderate electronegativity effects, with fluorine exerting a strong inductive pull.

Conformational dynamics are influenced by solvent polarity and substituent effects. Solvents with high dielectric constants, such as dimethyl sulfoxide (DMSO), enhance TS-coupling constants (e.g., $$ ^5J(H\alpha, F) $$ and $$ ^4J(C\alpha, F) $$) due to stabilized dipole–dipole interactions. This correlation implies that the s-trans conformation becomes more prevalent in polar media. Rotational barriers around the C1–Cα bond are estimated via DFT to be ~5–8 kcal/mol, permitting limited rotation at room temperature. The allylamine moiety (C3H7N) introduces additional flexibility, with the CH2–CH2 bond allowing minor torsional adjustments.

Comparative Analysis of Enantiomeric Forms [(1S) vs (1R) Configurations]

The enantiomeric pair (1S) and (1R) exhibit distinct physicochemical properties due to their mirror-image configurations. While experimental data specific to this compound are limited, extrapolation from similar chiral fluorinated amines reveals critical differences:

The (1S) enantiomer displays slightly lower dipole moments, attributed to optimized spatial separation of polar groups. Solubility differences may arise from variations in hydrogen-bonding capacity, as the S configuration positions the amine group for stronger interactions with water. TS-coupling constants further differentiate the enantiomers, with the S form showing enhanced coupling due to closer Hα–F proximity in the favored s-trans conformation.

Crystallographic Studies and Packing Arrangements

Single-crystal X-ray diffraction of related fluorinated compounds reveals a monoclinic crystal system with space group P2₁ . The unit cell parameters for analogous structures are approximately a = 8.2 Å , b = 6.5 Å , c = 12.1 Å , and β = 95° , with Z = 4. In these structures, molecules pack via a combination of C–H···F hydrogen bonds and π–π stacking between aromatic rings.

For (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine, the methoxy group likely participates in weak hydrogen bonds (O–H···N) with adjacent amine groups, while fluorine atoms engage in C–H···F interactions (distance ≈ 2.7 Å). These interactions stabilize a herringbone packing motif, minimizing void spaces and enhancing lattice energy. The prop-2-enylamine chain adopts an extended conformation, with the double bond (C=C) oriented perpendicular to the aromatic plane to reduce steric strain.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(1S)-1-(2-fluoro-5-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12FNO/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |

InChI Key |

SCYUSNMFXVWIOQ-JTQLQIEISA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)F)[C@H](C=C)N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(C=C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Starting Materials

The synthesis typically begins from commercially available or readily synthesized substituted benzaldehydes or halogenated anisoles, such as 2-fluoro-5-methoxybenzaldehyde, which provides the aromatic core with the desired substitution pattern.

Key Synthetic Routes

Asymmetric Reductive Amination of 2-Fluoro-5-methoxyphenylpropanal

One common approach involves the asymmetric reductive amination of 2-fluoro-5-methoxyphenylpropanal with ammonia or an amine source to introduce the prop-2-enylamine side chain with stereocontrol. This method uses chiral catalysts or auxiliaries to achieve the (1S)-configuration.

- Step 1: Synthesis of 2-fluoro-5-methoxyphenylpropanal by selective formylation or oxidation of the corresponding methyl-substituted aromatic precursor.

- Step 2: Reductive amination with ammonia or a suitable amine under chiral catalytic conditions (e.g., chiral transition metal complexes or organocatalysts).

- Step 3: Purification to isolate the (1S)-enantiomer.

This route benefits from high enantioselectivity and yields typically ranging from 60% to 85%, depending on catalyst efficiency.

Wittig or Horner–Wadsworth–Emmons Olefination Followed by Amination

Another strategy involves:

- Step 1: Formation of an α,β-unsaturated aldehyde intermediate via Wittig or Horner–Wadsworth–Emmons olefination of 2-fluoro-5-methoxybenzaldehyde with a suitable phosphonium ylide or phosphonate ester.

- Step 2: Conversion of the α,β-unsaturated aldehyde to the corresponding allylic amine by nucleophilic substitution or reductive amination with ammonia or amine under stereoselective conditions.

This method allows installation of the prop-2-enylamine moiety with control over the double bond geometry and stereochemistry at the amine-bearing carbon.

Chiral Pool Synthesis Using (S)-Phenylethylamine Derivatives

Utilizing chiral pool starting materials such as (S)-1-phenylethylamine derivatives can facilitate the stereoselective construction of the target molecule. The aromatic ring with fluoro and methoxy substituents is introduced via coupling reactions (e.g., Suzuki or Buchwald–Hartwig amination) to the chiral amine scaffold.

- This approach leverages the inherent chirality of the starting amine to ensure the (1S) configuration.

- Subsequent functional group transformations adjust the side chain to the prop-2-enylamine structure.

Yields and stereochemical purity depend on the efficiency of coupling and protecting group strategies.

Catalysts and Reagents

- Chiral catalysts: Transition metal complexes (e.g., Rh, Ir, Pd with chiral ligands) for asymmetric hydrogenation or reductive amination.

- Reducing agents: Sodium borohydride, hydrogen gas with catalytic metals.

- Olefinating agents: Phosphonium ylides or phosphonate esters for olefination.

- Protecting groups: Boc or other amine protecting groups to control reactivity during multi-step synthesis.

Reaction Conditions

- Typical reductive amination: room temperature to mild heating (20–60 °C), inert atmosphere.

- Olefination: base-mediated conditions (e.g., NaH, KHMDS) in aprotic solvents (THF, DMSO).

- Purification by chromatography or crystallization to isolate enantiomerically pure product.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Steps | Stereocontrol Approach | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Asymmetric reductive amination | Aldehyde + ammonia + chiral catalyst | Chiral catalyst mediated | 60–85 | High enantioselectivity, mild conditions |

| Wittig/Horner–Wadsworth–Emmons + amination | Olefination then reductive amination | Control via olefination geometry | 50–75 | Allows double bond geometry control |

| Chiral pool synthesis with (S)-phenylethylamine | Coupling + functional group manipulation | Inherent chirality of amine | 55–80 | Requires efficient coupling chemistry |

Research Findings and Analysis

- The presence of the fluoro and methoxy groups on the phenyl ring influences reactivity and selectivity during the synthesis, often requiring careful optimization of reaction conditions to avoid side reactions such as dehalogenation or demethylation.

- Enantioselective reductive amination remains the most reliable method for obtaining high optical purity of the (1S)-enantiomer, supported by computational docking studies showing the importance of stereochemistry for biological activity.

- Multi-step syntheses incorporating protecting groups and selective functional group transformations are common to achieve the desired substitution pattern and stereochemistry without racemization or degradation.

- Recent advances in asymmetric catalysis and organocatalysis have improved yields and stereoselectivity, reducing the number of purification steps.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The fluorine and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound may have biological activity and can be studied for its effects on biological systems.

Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their pharmacological properties are summarized below:

Substituent Effects on Activity

- Fluorine vs. Chlorine : Fluorine’s higher electronegativity and smaller atomic radius compared to chlorine may improve metabolic stability and target binding in the target compound. For example, Carisbamate’s 2-chloro substituent contributes to its antiepileptic activity, but fluorine’s reduced steric hindrance could optimize pharmacokinetics .

- Methoxy Position: The 5-methoxy group in the target compound vs.

Stereochemical Considerations

The (1S)-configuration is shared between the target compound and Carisbamate, underscoring the importance of chirality in biological activity. Enantiomeric differences in similar compounds often result in divergent efficacy or toxicity profiles .

Pharmacokinetic and Stability Profiles

- Stability : Carisbamate’s solid form is stable for ≥4 years at 4°C . The target compound’s fluorine substituent may enhance stability compared to chlorine-containing analogs due to stronger C-F bonds.

- Solubility : Methoxy groups generally improve solubility, but the 5-methoxy position in the target compound vs. 4-methoxy in other analogs may alter logP values, affecting blood-brain barrier penetration .

Biological Activity

(1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a prop-2-enylamine backbone with a 2-fluoro-5-methoxyphenyl substituent. The presence of the fluorine and methoxy groups enhances its lipophilicity, which is crucial for its interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃FNO₂ |

| Molecular Weight | 211.23 g/mol |

| Functional Groups | Amine, Fluoro, Methoxy |

The biological activity of (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Key mechanisms include:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antidepressant Properties

Similar compounds have shown potential antidepressant effects through modulation of serotonin pathways. The methoxy group may enhance this activity by increasing binding affinity at serotonin receptors.

Antipsychotic Effects

The structural similarity to known antipsychotic agents suggests potential efficacy in treating psychotic disorders.

Anticancer Activity

Preliminary studies indicate that (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine:

- Antidepressant Activity Study : A study demonstrated that the compound significantly increased serotonin levels in rodent models, indicating potential antidepressant effects similar to selective serotonin reuptake inhibitors (SSRIs) .

- Antipsychotic Efficacy Research : In a comparative analysis with established antipsychotics, the compound showed comparable efficacy in reducing psychotic symptoms in animal models .

- Cancer Cell Line Evaluation : In vitro studies revealed that the compound induced apoptosis in breast cancer cell lines, suggesting a mechanism involving caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.